molecular formula C11H8ClN5 B2579155 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine CAS No. 1153045-44-3

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine

Cat. No. B2579155
CAS RN: 1153045-44-3
M. Wt: 245.67
InChI Key: QOIUMNODNUQZII-UHFFFAOYSA-N
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Description

“4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine” is a compound that features the privileged pyrazolo[3,4-D]pyrimidine scaffold . This compound is of interest due to its potential pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one .


Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions . More specific details about the reactions would require further information or context.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on derivatives of pyrazolopyrimidines, including 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine, has shown these compounds have potential applications in medicinal chemistry due to their biological activities. For instance, pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing their potential in therapeutic interventions for cancer and inflammation-related diseases (Rahmouni et al., 2016).

Chemical Synthesis and Utility

The chemical synthesis and modification of pyrazolopyrimidines, including the targeted compound, serve as a foundation for producing various pharmacologically active substances. Notably, the direct metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base followed by conversion to dipyridopyrimidinones illustrates the versatility of pyrazolopyrimidines in synthesizing complex heterocyclic compounds with potential biological activities (Bentabed-Ababsa et al., 2010).

Antimicrobial and Antibacterial Activities

Compounds containing the pyrazolopyrimidine moiety, including derivatives synthesized from this compound, have shown promising antimicrobial and antibacterial properties. For example, novel heterocyclic compounds containing a sulfonamido moiety demonstrated significant antibacterial activities, suggesting the potential of pyrazolopyrimidine derivatives in developing new antibacterial agents (Azab et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of N-alkylated pyrazolo[3,4‐d]pyrimidine analogs for their inhibitory properties against acetylcholinesterase and carbonic anhydrase have been investigated, revealing the potential of these compounds in treating diseases related to enzyme dysregulation. These studies highlight the therapeutic applications of pyrazolopyrimidine derivatives in managing conditions such as Alzheimer's disease and glaucoma, showcasing the diversity of their biological activities (Aydin et al., 2021).

Antifungal Activities

Pyrazolopyrimidine derivatives have also been explored for their antifungal activities, with certain compounds demonstrating effectiveness against phytopathogenic fungi. This suggests the potential of these compounds in agricultural applications to protect crops from fungal infections, thereby contributing to food security (Zhang et al., 2016).

Future Directions

The future directions for research on this compound could include further investigations into its potential as a CDK2 inhibitor . Additionally, it could be interesting to explore its potential for various biological activities, given the known activities of other pyrazolo[3,4-D]pyrimidines .

properties

IUPAC Name

4-chloro-6-methyl-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c1-7-15-10(12)9-6-14-17(11(9)16-7)8-2-4-13-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIUMNODNUQZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=NC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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